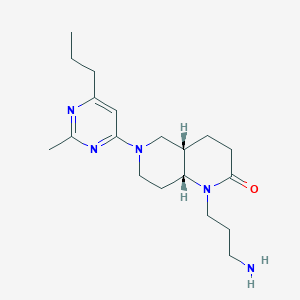![molecular formula C15H10F4O2 B5344333 2-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]phenol](/img/structure/B5344333.png)
2-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]phenol, also known as TFP, is a chemical compound that has been extensively used in scientific research for its various applications. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 2-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]phenol involves its interaction with specific proteins or lipids. This compound has been shown to bind to hydrophobic pockets in proteins, causing conformational changes that can affect protein function. Additionally, this compound has been shown to interact with lipid bilayers, affecting their properties and organization.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to affect the activity of specific proteins, including GPCRs and ion channels. This compound has also been shown to affect the properties of lipid bilayers, including their thickness and fluidity.
Avantages Et Limitations Des Expériences En Laboratoire
2-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]phenol has several advantages for lab experiments, including its high fluorescence quantum yield, good photostability, and low toxicity. However, this compound has some limitations, including its sensitivity to pH and ionic strength, as well as its limited solubility in aqueous solutions.
Orientations Futures
There are several potential future directions for the study of 2-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]phenol. One potential direction is the development of new this compound derivatives with improved properties, such as increased solubility and stability. Another potential direction is the use of this compound in the study of membrane proteins, including the development of new this compound-based probes for the detection of specific protein-ligand interactions. Additionally, the study of this compound in the context of lipid bilayers and lipid-protein interactions may lead to new insights into membrane biology.
Méthodes De Synthèse
2-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]phenol is synthesized using a specific method that involves the reaction of 2,3,5,6-tetrafluorophenol with propargyl alcohol and potassium carbonate. The reaction is carried out in dimethylformamide (DMF) at 100°C for 24 hours. The resulting product is then purified using column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
2-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]phenol has been extensively used in scientific research for its various applications. It is used as a fluorescent probe for the detection of protein-ligand interactions, as well as for the study of protein conformational changes. This compound has also been used as a photoswitchable ligand for the study of G protein-coupled receptors (GPCRs). Additionally, this compound has been used as a tool for the study of lipid-protein interactions and for the analysis of lipid bilayer properties.
Propriétés
IUPAC Name |
2-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F4O2/c1-2-5-8-11(16)13(18)15(14(19)12(8)17)21-10-7-4-3-6-9(10)20/h2-7,20H,1H3/b5-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMXHFWZHAPGBE-GORDUTHDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=C(C(=C(C(=C1F)F)OC2=CC=CC=C2O)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=C(C(=C(C(=C1F)F)OC2=CC=CC=C2O)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl {2-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-4-bromophenoxy}acetate](/img/structure/B5344258.png)
![1-(4-{[3-(2-phenylethyl)-1-piperidinyl]carbonyl}phenyl)-2,4-imidazolidinedione](/img/structure/B5344264.png)
![N-(5-chloro-2-pyridinyl)-2-[4-(2,3-dimethylphenyl)-1-piperazinyl]acetamide](/img/structure/B5344292.png)
![ethyl 3-({[(2-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5344299.png)
![3-(4-fluorophenyl)-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5344307.png)
![3-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]phenyl 2-thiophenecarboxylate](/img/structure/B5344308.png)



![N-(5-chloro-2-pyridinyl)-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5344325.png)
![4-[3-(2-furyl)-1H-pyrazol-1-yl]-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B5344350.png)
![N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-5-methylnicotinamide](/img/structure/B5344352.png)
![3-hydroxy-4-(4-isopropoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5344355.png)
![4-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-phenylbenzamide](/img/structure/B5344357.png)